molecular formula C5H3BrClF3N2 B13584730 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13584730
M. Wt: 263.44 g/mol
InChI Key: KJWLLNKDHDTVBB-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the bromination of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Cross-coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole derivative, while cross-coupling with an aryl boronic acid can produce an aryl-substituted imidazole.

Scientific Research Applications

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery and other applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the imidazole ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C5H3BrClF3N2

Molecular Weight

263.44 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H3BrClF3N2/c6-3-2-11-4(1-7)12(3)5(8,9)10/h2H,1H2

InChI Key

KJWLLNKDHDTVBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)CCl)C(F)(F)F)Br

Origin of Product

United States

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